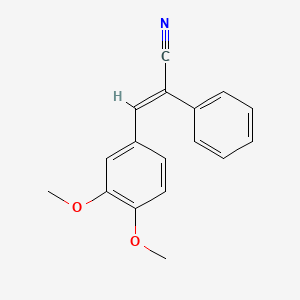

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile

Übersicht

Beschreibung

(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile typically involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetonitrile under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of a double bond between the carbon atoms of the aldehyde and the nitrile, resulting in the desired acrylonitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Produces acids or ketones.

Reduction: Produces amines.

Substitution: Produces substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound has the molecular formula and a molecular weight of 273.31 g/mol. Its structure features a phenyl group and a cyano group attached to an acrylic backbone, which is essential for its chemical reactivity and biological activity. The presence of methoxy groups enhances its lipophilicity, potentially facilitating interactions with biological targets.

Antibacterial Activity

Research indicates that (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile exhibits moderate antibacterial properties. A study published in Letters in Applied Microbiology demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This suggests potential for development into antibacterial agents.

Anti-inflammatory and Anticancer Properties

Preliminary studies have indicated that this compound may possess anti-inflammatory and anticancer properties. In vitro studies suggest that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The methoxy groups may enhance these effects by improving cellular uptake.

Interaction Studies

Molecular docking simulations have been employed to predict binding affinities of this compound with proteins involved in cancer pathways. Spectroscopic methods like NMR and UV-Vis spectroscopy are used to investigate its interactions with DNA or enzymes, highlighting its potential as a therapeutic agent.

Synthetic Pathways

Several synthetic methods have been developed for the production of this compound. These methods require careful control of reaction conditions to optimize yield and purity. The following table summarizes notable synthetic pathways:

| Method | Reagents | Yield (%) | Notes |

|---|---|---|---|

| Condensation Reaction | 3,4-Dimethoxybenzaldehyde + Acrylonitrile | 85 | Mild conditions required |

| Michael Addition | Phenylacetylene + Cyanoacetic acid | 75 | Requires catalyst |

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of various derivatives of cinnamaldehyde, including this compound. The results indicated that the compound exhibited significant activity against several bacterial strains, suggesting its potential use in developing new antibacterial therapies.

Case Study 2: Anticancer Mechanisms

Another research project explored the anticancer mechanisms of related compounds in vitro. The findings suggested that these compounds could induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation.

Wirkmechanismus

The mechanism by which (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cell function and viability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid

- (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-2-propen-1-one

- (2E)-2-[(3,4-Dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one

Uniqueness

(2E)-3-(3,4-Dimethoxyphenyl)-2-phenylacrylonitrile is unique due to its combination of aromatic and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

The compound (2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile is a member of the acrylonitrile family, which has garnered attention due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes and nitriles under controlled conditions. The compound can be synthesized through a base-catalyzed reaction, yielding a product that retains significant biological properties.

Anticancer Properties

Numerous studies have investigated the anticancer effects of this compound. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines. For instance:

- Cell Line Studies : In vitro screening against a panel of 60 human tumor cell lines demonstrated that this compound effectively inhibited cell growth in several types of cancer, including lung and colon cancers. The compound exhibited GI50 values as low as 0.229 µM in MDA-MB-435 melanoma cells, indicating strong efficacy .

| Cell Line | GI50 Value (µM) | Activity Level |

|---|---|---|

| MDA-MB-435 | 0.229 | High |

| A549 (Lung Cancer) | <0.01 | Very High |

| HCC-2998 (Colon) | 0.13 | Moderate to High |

The mechanisms through which this compound exerts its effects include:

- Tubulin Polymerization Inhibition : This compound has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. For example, it demonstrated an IC50 value of 0.56 µM , which is significantly more potent than many established chemotherapeutic agents .

- Induction of Apoptosis : Flow cytometry studies revealed that treatment with this compound led to increased nuclear condensation and activation of caspase-3 in cancer cells, suggesting its role in inducing programmed cell death .

Case Studies

- Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells. Results indicated that the compound induced apoptosis and significantly inhibited cell proliferation at concentrations as low as 100 nM .

- Comparative Study with Other Compounds : When compared with other acrylonitrile derivatives, this compound exhibited superior antiproliferative activity against multiple cancer types, highlighting its potential as a lead compound for further development .

Eigenschaften

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-19-16-9-8-13(11-17(16)20-2)10-15(12-18)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQFKZSOPMQHDN-GDNBJRDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-40-1 | |

| Record name | Cinnamonitrile, 3,4-dimethoxy-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021132401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.